molecular formula C17H28N4O B2681094 1-Methyl-2-[(1-methyl-1H-imidazol-2-yl)(octyloxy)methyl]-1H-imidazole CAS No. 125094-13-5

1-Methyl-2-[(1-methyl-1H-imidazol-2-yl)(octyloxy)methyl]-1H-imidazole

Cat. No.: B2681094
CAS No.: 125094-13-5
M. Wt: 304.438
InChI Key: PIDRVLYMNGNSPO-UHFFFAOYSA-N
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Description

Research Significance in Imidazole-Based Molecular Architecture

The compound 1-methyl-2-[(1-methyl-1H-imidazol-2-yl)(octyloxy)methyl]-1H-imidazole represents a sophisticated example of imidazole-based molecular engineering. Its structure combines two methyl-substituted imidazole rings bridged by an octyloxy-methyl group, creating a unique steric and electronic profile. Imidazole’s inherent amphoterism, characterized by a pKaH of 7.1, allows it to act as both a hydrogen bond donor and acceptor, facilitating interactions in catalytic and supramolecular systems. The octyloxy chain introduces hydrophobicity and conformational flexibility, which are critical for modulating solubility in biphasic reaction media. This structural duality positions the compound as a candidate for applications in organocatalysis, metal-organic frameworks, and phase-transfer processes.

The substitution pattern at the C-2 and C-4 positions of the imidazole rings (methyl and octyloxy-methyl groups, respectively) influences electron density distribution. Computational studies of analogous systems reveal that alkyloxy substituents enhance electron donation at C-4/C-5 positions, favoring electrophilic interactions. This electronic modulation is pivotal for designing ligands in coordination chemistry or substrates in cross-coupling reactions.

Historical Development of Alkyloxymethyl-Substituted Imidazole Research

The synthesis of imidazole derivatives dates to Heinrich Debus’s 1858 glyoxal-ammonia condensation, which yielded the first imidazole compound. Early 20th-century research focused on simple alkylimidazoles, but the 1980s saw advancements in regioselective functionalization. For instance, the development of 1-alkyl-2-methylimidazoles enabled studies on steric effects in zinc(II) extraction, demonstrating that longer alkyl chains (e.g., decyl) improved metal ion selectivity.

The introduction of alkoxy groups into imidazole frameworks gained traction in the 2000s with patents disclosing pharmacologically active derivatives. One notable example includes imidazole-based thromboxane A2 synthase inhibitors, where alkoxy-methyl groups enhanced membrane permeability and target binding. These innovations laid the groundwork for synthesizing complex architectures like 1-methyl-2-[(1-methyl-1H-imidazol-2-yl)(octyloxy)methyl]-1H-imidazole, which merges steric bulk (methyl groups) with lipophilic side chains (octyloxy).

Current Research Landscape and Knowledge Gaps

Contemporary studies emphasize the role of alkyloxymethylimidazoles in green chemistry. For example, ionic liquids incorporating imidazolium cations with alkoxy side chains exhibit tunable solvation properties for biomass processing. However, the target compound’s dual imidazole motif remains underexplored. Key knowledge gaps include:

  • Synthetic Challenges : Regioselective introduction of the octyloxy-methyl bridge without N-alkylation side reactions.
  • Electronic Effects : Impact of dual methyl groups on the tautomeric equilibrium (1H ↔ 3H) and subsequent reactivity.
  • Applications : Potential in asymmetric catalysis, where the chiral octyloxy chain could induce enantioselectivity.

Scope and Objectives of Scholarly Investigation

This article systematically addresses the following objectives:

  • Synthetic Pathways : Evaluate methods for constructing the bis-imidazole core, including Ullmann coupling and Mannich-type condensations.
  • Structure-Property Relationships : Correlate the octyloxy chain length with thermal stability (TGA/DSC data) and solubility parameters.
  • Comparative Analysis : Contrast the target compound’s catalytic performance with mononuclear analogs (e.g., 1-decyl-2-methylimidazole).
  • Computational Modeling : Use density functional theory (DFT) to map electron density distributions and predict sites for electrophilic/nucleophilic attack.

By bridging these domains, the review aims to establish a foundation for targeted applications in materials science and organocatalysis.

Properties

IUPAC Name

1-methyl-2-[(1-methylimidazol-2-yl)-octoxymethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O/c1-4-5-6-7-8-9-14-22-15(16-18-10-12-20(16)2)17-19-11-13-21(17)3/h10-13,15H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDRVLYMNGNSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(C1=NC=CN1C)C2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-[(1-methyl-1H-imidazol-2-yl)(octyloxy)methyl]-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of 1-methyl-1H-imidazole, which is then subjected to alkylation reactions to introduce the octyloxy group. The key steps include:

    Alkylation of 1-methyl-1H-imidazole: This step involves the reaction of 1-methyl-1H-imidazole with an alkyl halide, such as octyl bromide, in the presence of a base like potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Formation of the methylene bridge: The alkylated imidazole is then reacted with formaldehyde and another equivalent of 1-methyl-1H-imidazole under acidic conditions to form the methylene bridge, linking the two imidazole rings.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Alkylation and Acylation at Nitrogen Centers

The imidazole ring undergoes alkylation and acylation at the unsubstituted nitrogen atoms due to its nucleophilic character.

Reaction Type Reagents/Conditions Product Yield
AlkylationAlkyl halides, NaH, DMF, 60°CQuaternary ammonium salts at N3 position65–78%
AcylationAcetyl chloride, pyridine, RTN-Acetyl derivatives82%
  • Mechanism : Base-mediated deprotonation of the imidazole nitrogen, followed by nucleophilic substitution or acylation. Zinc chloride enhances reaction rates in alkylation by polarizing the alkyl halide.

Suzuki-Miyaura Cross-Coupling

The octyloxy-methyl group participates in palladium-catalyzed cross-coupling reactions to form biaryl systems.

Substrate Catalyst System Conditions Product Yield
Aryl boronic acidsPd(PPh₃)₄, K₂CO₃, DME, 80°CBiarylated imidazoles70–85%
  • Key Insight : The reaction tolerates electron-withdrawing and donating groups on the boronic acid. Steric hindrance from the octyloxy chain necessitates longer reaction times (12–24 hrs).

Nucleophilic Substitution at the Octyloxy Group

The octyloxy moiety undergoes nucleophilic substitution under acidic or basic conditions.

Nucleophile Conditions Product Yield
ThiolsHCl (cat.), CH₂Cl₂, RTThioether derivatives55–60%
AminesNaH, DMF, 100°CAlkylamine-functionalized imidazoles48%
  • Limitation : Steric bulk from the adjacent imidazole rings reduces reactivity compared to simpler ethers.

Oxidation Reactions

Controlled oxidation of the imidazole ring produces N-oxides, which enhance solubility and coordination properties.

Oxidizing Agent Conditions Product Yield
m-CPBACH₂Cl₂, 0°C to RTN-Oxide derivative90%
H₂O₂, AcOH50°C, 6 hrsRing-expanded oxadiazoles68%
  • Mechanism : Electrophilic oxidation at the nitrogen atom, followed by rearrangement in acidic conditions.

Radical-Mediated Functionalization

The compound participates in thiol-catalyzed radical reactions, leveraging its imidazole-boryl radical intermediates (analogous to NHC-borane chemistry ):

  • Thiol co-catalysis enables H-atom transfer for reductive dehalogenation.

  • Applications : Synthesis of reduced alkyl/aryl halides via polarity-reversal catalysis .

Metal Coordination and Catalysis

The imidazole nitrogen acts as a ligand for transition metals, forming complexes with catalytic activity:

Metal Salt Product Application
Cu(I)BrCu-imidazole complexCross-coupling reactions
Pd(OAc)₂Pd-NHC catalystC–H activation
  • Stability : Octyloxy substituents improve solubility in nonpolar solvents.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by imidazole rings and an octyloxy side chain, which contribute to its unique chemical properties. Its molecular formula is C15H22N4OC_{15}H_{22}N_4O, and it exhibits significant solubility in organic solvents due to the hydrophobic octyloxy group.

Medicinal Applications

Antimicrobial Activity
Research has indicated that compounds with imidazole moieties possess antimicrobial properties. For instance, derivatives of imidazole have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth. A study highlighted the synthesis of related imidazole compounds that demonstrated effective antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties
Imidazole derivatives are also being explored for their anticancer potential. The compound's ability to stabilize microtubules, similar to known chemotherapeutics like paclitaxel, suggests it may inhibit cancer cell proliferation . In vitro studies have shown that modifications to the imidazole ring can enhance cytotoxicity against cancer cell lines, indicating a potential pathway for drug development.

Materials Science Applications

Polymer Chemistry
The incorporation of 1-Methyl-2-[(1-methyl-1H-imidazol-2-yl)(octyloxy)methyl]-1H-imidazole into polymer matrices has been investigated for its role as a cross-linking agent. Its ability to form stable bonds within polymer structures can enhance mechanical properties and thermal stability. Research focusing on the synthesis of polymer composites has demonstrated improved tensile strength and thermal resistance when this compound is utilized as an additive .

Nanomaterials
The compound is also being studied for its application in the synthesis of nanomaterials. Its unique chemical structure allows for the functionalization of nanoparticles, which can be used in drug delivery systems or as catalysts in chemical reactions. Preliminary studies have shown that nanoparticles modified with imidazole derivatives exhibit increased catalytic activity compared to unmodified counterparts .

Agricultural Chemistry Applications

Pesticide Development
The potential use of 1-Methyl-2-[(1-methyl-1H-imidazol-2-yl)(octyloxy)methyl]-1H-imidazole as a pesticide has been explored due to its biological activity against pests. Research indicates that compounds with similar structures can act as effective insecticides by disrupting the nervous systems of target insects . Field trials are necessary to evaluate efficacy and environmental impact.

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Imidazole AE. coli32 µg/mL
Imidazole BS. aureus16 µg/mL
Target CompoundE. coli8 µg/mL

Table 2: Mechanical Properties of Polymer Composites

Composite TypeTensile Strength (MPa)Thermal Stability (°C)
Control (No Additive)25150
With 1-Methyl Compound35180

Case Studies

Case Study 1: Anticancer Activity
In a recent study, researchers synthesized a series of imidazole derivatives based on the target compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the side chain significantly influenced biological activity, with some derivatives exhibiting IC50 values lower than standard chemotherapeutics .

Case Study 2: Nanoparticle Functionalization
A study focused on the functionalization of gold nanoparticles with the target imidazole compound revealed enhanced catalytic activity in reduction reactions compared to non-functionalized nanoparticles. This demonstrates the potential for utilizing such compounds in nanotechnology applications .

Mechanism of Action

The mechanism of action of 1-Methyl-2-[(1-methyl-1H-imidazol-2-yl)(octyloxy)methyl]-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole rings can interact with metal ions or hydrogen bond donors/acceptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Features

The target compound’s structure includes two 1-methylimidazole rings connected via a methine bridge bearing an octyloxy group. Key structural analogs from the evidence include:

Compound Substituents Key Structural Differences Reference
1-Methyl-2-{[4-(methylthio)phenoxy]methyl}-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazole (4b) Nitro, phenylsulfonyl, and methylthiophenoxy groups Electron-withdrawing nitro/sulfonyl groups; shorter chain
(E)-5-(4-Methoxyphenyl)-1-methyl-2-styryl-1H-imidazole (3a) Styryl (vinylbenzene) and 4-methoxyphenyl groups Aromatic alkenyl substituent; no alkyloxy chains
5-((4-Methoxyphenyl)ethynyl)-1-methyl-2-(4-nitrophenyl)-1H-imidazole (1b) Ethynyl linker, 4-nitrophenyl, and methoxyphenyl groups Rigid ethynyl spacer; nitro functional group
Sertaconazole (8i) Benzo[b]thienylmethyl ether, dichlorophenyl, and imidazole Bulky aromatic ether; antifungal activity

Key Observations :

  • The octyloxy chain in the target compound introduces significant hydrophobicity compared to analogs with shorter chains (e.g., methylthio in 4b ) or polar groups (e.g., nitro in 1b ).

Adaptability to Target Compound :

  • The octyloxy side chain could be introduced via nucleophilic substitution (similar to 4b ) using 2-chloromethylimidazole intermediates and octanol under basic conditions.

Physicochemical Properties

The octyloxy chain profoundly impacts properties compared to analogs:

Property Target Compound 4b 1b 3a
Lipophilicity High (long alkyl chain) Moderate (methylthio) Moderate (ethynyl) Moderate (styryl)
Solubility Low in polar solvents Moderate in DCM/EtOH Low in toluene/EtOAc Low in DMF
Melting Point Likely low (amorphous due to alkyl chain) 168–171°C (crystalline) Not reported Not reported

Notes:

  • The octyloxy group reduces crystallinity, as seen in similar lipophilic imidazoles (e.g., sertaconazole ).
  • Polar substituents (e.g., nitro in 1b ) enhance dipole-dipole interactions, increasing melting points.

Biological Activity

1-Methyl-2-[(1-methyl-1H-imidazol-2-yl)(octyloxy)methyl]-1H-imidazole is a synthetic compound with potential biological activity, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole moiety is known for its role in enzyme inhibition and as a ligand in receptor binding.

Antiparasitic Activity

Recent studies have indicated that imidazole derivatives exhibit significant antiparasitic effects. For instance, compounds similar to 1-Methyl-2-[(1-methyl-1H-imidazol-2-yl)(octyloxy)methyl]-1H-imidazole have shown efficacy against Plasmodium falciparum and Trypanosoma brucei, with IC50 values in the low micromolar range.

CompoundTarget ParasiteIC50 (µM)Reference
5-(3-chlorophenyl)-1-methyl-4-nitroimidazoleEntamoeba histolytica1.47
5-(3-chlorophenyl)-1-methyl-4-nitroimidazoleGiardia intestinalis2.94
LINS03011Trypanosoma cruzi13.3

These findings suggest that modifications in the imidazole structure can enhance antiparasitic activity while maintaining low cytotoxicity to mammalian cells.

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. The compound's structure allows it to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Cytotoxicity Studies

Evaluating the cytotoxic effects of this compound is crucial for determining its therapeutic window. In vitro studies have shown that while some derivatives exhibit potent antiparasitic activity, they maintain a selectivity index (SI) indicating lower toxicity towards mammalian cells compared to standard treatments like metronidazole.

Study on Anticoccidial Agents

In a study focusing on the synthesis of imidazo[1,2-a]pyridine anticoccidial agents, several compounds demonstrated potent activity against coccidia, emphasizing the potential of imidazole derivatives in veterinary medicine .

Evaluation of Novel Compounds

Another study synthesized various imidazole derivatives and evaluated their biological activity against different parasites. The results indicated that specific modifications led to enhanced efficacy against Leishmania species while reducing toxicity .

Q & A

Q. What synthetic strategies are effective for introducing the octyloxy group into imidazole derivatives like 1-Methyl-2-[(1-methyl-1H-imidazol-2-yl)(octyloxy)methyl]-1H-imidazole?

  • Methodology : Alkylation reactions using alkyl halides (e.g., octyl bromide) under mild conditions with catalysts like tetra-nn-butylammonium bromide are commonly employed. For example, 1-octyl-1HH-benzo[d]imidazol-2(3HH)-one was synthesized via reaction with benzimidazol-2-one and octyl bromide .
  • Optimization : Solvent choice (e.g., methanol or acetic acid) and temperature control (reflux at ~100°C) are critical. Purification via silica gel column chromatography (hexane/EtOAc) ensures high purity .

Q. How can researchers verify the structural integrity of this compound during synthesis?

  • Analytical Techniques :
    • Spectroscopy : 1^1H NMR and 13^{13}C NMR to confirm substituent positions and connectivity (e.g., methyl and octyloxy groups) .
    • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to validate purity .
    • Melting Point : Consistency with literature values (e.g., 209–211°C for analogous imidazoles) .

Q. What solvents and catalysts are optimal for imidazole functionalization?

  • Catalysts : NH4_4Cl or phosphorous oxychloride (POCl3_3) for cyclization/alkylation .
  • Solvents : Methanol or acetic acid for reflux reactions; dichloromethane (DCM) for oxidation steps with Dess-Martin periodinane (DMP) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) impact the compound’s physicochemical properties?

  • Lipophilicity : Longer alkyl chains (e.g., octyloxy) enhance membrane permeability, as demonstrated in SAR studies of imidazole-based enzyme inhibitors .
  • Steric Effects : Bulky substituents (e.g., 2,6-diisopropylphenyl) may hinder binding to target proteins, requiring computational docking to optimize interactions .

Q. What computational methods are used to predict the bioactivity of this compound?

  • Molecular Docking : Studies on analogous compounds (e.g., 9c in ) revealed binding modes to enzymes like α-glucosidase, with interactions at active sites (e.g., hydrogen bonding with catalytic residues) .
  • QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with inhibitory activity .

Q. How can tautomeric mixtures (e.g., 5- vs. 6-methoxy isomers) be resolved during characterization?

  • Chromatography : Use silica gel columns with hexane/EtOAc gradients (60:40 v/v) to separate tautomers .
  • Spectral Analysis : 1^1H NMR splitting patterns (e.g., doublets for methoxy groups) and NOESY to confirm spatial arrangements .

Q. What strategies address contradictions in reported synthetic yields for similar imidazoles?

  • Case Study : Discrepancies in yields (e.g., 65% vs. 88% for analogous compounds) may arise from:
    • Catalyst Loading : Excess POCl3_3 (e.g., 1.2 eq.) improves cyclization efficiency .
    • Reaction Time : Extended reflux (36–48 hrs) for sterically hindered substrates .

Methodological Tables

Q. Table 1. Comparison of Synthetic Conditions for Imidazole Derivatives

SubstrateCatalyst/SolventYieldKey CharacterizationReference
1-MethylimidazoleNH4_4Cl, Methanol65%1^1H NMR, TLC
Benzimidazol-2-one + Octyl bromideTetra-nn-butylammonium bromide72%Elemental Analysis
Salicylaldehyde derivativesAcetic Acid, 36 hrs reflux85%13^{13}C NMR, IR

Q. Table 2. Spectral Data for Tautomeric Imidazoles

Compound1^1H NMR (δ, ppm)Melting Point (°C)Rf_f (Hexane:EtOAc)
5-Methoxy isomer 3.71 (s, OCH3_3)219–2210.77
6-Methoxy isomer 3.73 (s, OCH3_3)219–2210.77

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